Benzoic acid derivatives, particularly those with halogen and alkoxy substituents, constitute a significant class of organic compounds with diverse applications in scientific research. While 4-Bromo-2-(difluoromethoxy)benzoic acid itself wasn't directly studied in the provided papers, similar compounds like 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, a key intermediate in the synthesis of the drug Roflumilast, highlight the potential of this class of compounds. [ [] ]
4-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated benzoic acid derivative with the molecular formula and a molecular weight of 267.02 g/mol. This compound features a bromine atom at the fourth position and a difluoromethoxy group at the second position on the benzoic acid ring. It is identified by the CAS number 553672-25-6 and is utilized in various scientific research fields, including organic synthesis, medicinal chemistry, and biochemical studies .
The synthesis of 4-Bromo-2-(difluoromethoxy)benzoic acid typically involves the bromination of 2-(difluoromethoxy)benzoic acid. A common method includes reacting 2-(difluoromethoxy)benzoic acid with bromine in the presence of a catalyst, such as iron(III) bromide, under controlled temperature conditions. The reaction can be represented as follows:
In industrial settings, large-scale production may utilize optimized bromination processes with continuous flow reactors to enhance efficiency and yield .
The reaction conditions often require careful control of temperature and concentration to ensure high purity and yield. For example, maintaining an inert atmosphere can prevent unwanted side reactions during synthesis .
The molecular structure of 4-Bromo-2-(difluoromethoxy)benzoic acid includes a benzene ring substituted with a bromine atom and a difluoromethoxy group. The difluoromethoxy group contributes to the compound's unique chemical properties and reactivity.
4-Bromo-2-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Common reagents for substitution reactions include amines, thiols, and alkoxides, typically using bases like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran. In coupling reactions, aryl boronic acids and palladium catalysts are often employed .
4-Bromo-2-(difluoromethoxy)benzoic acid exerts its biological effects through several mechanisms:
These interactions can lead to significant changes in cellular metabolism and function, making it valuable in biochemical research .
While specific data on density and boiling point are not readily available, the melting point of 4-Bromo-2-(difluoromethoxy)benzoic acid is reported to be between 124°C and 129°C .
This compound is characterized by its reactivity due to the presence of both halogen (bromine) and difluoromethoxy groups, which enhance its potential for chemical transformations in organic synthesis.
4-Bromo-2-(difluoromethoxy)benzoic acid finds applications across various scientific domains:
The difluoromethoxy group (–OCF₂H) exhibits distinctive physicochemical properties that differentiate it from both non-fluorinated analogs and trifluoromethoxy (–OCF₃) derivatives:
Hydrogen-Bond Acidity: Quantified by Abraham's [A] parameter, –OCF₂H groups display significant hydrogen-bond donation capacity ([A] = 0.10), comparable to thiophenol ([A] = 0.12) and exceeding aniline ([A] = 0.07). This property enables critical interactions with biological targets, particularly in enzyme active sites where hydrogen-bond networks govern ligand binding. Molecular modeling confirms that the acidic proton (δ~13 ppm in NMR) participates in directional interactions similar to phenolic OH groups, albeit with reduced energy stabilization (~4.3 kcal/mol vs. 9.9 kcal/mol for o-nitrophenol) [1].
Lipophilicity Modulation: Difluoromethoxy substitution increases logP values predictably while maintaining membrane permeability. Comparative studies reveal that difluoromethylbenzene (logP = 2.4) is more lipophilic than phenol (logP = 1.5), yet ArOCF₂H compounds exhibit lower logD than ArOCF₃ analogs (>0.5 reduction), enhancing bioavailability. This balanced lipophilicity profile makes –OCF₂H an attractive replacement for metabolically labile methoxy groups in lead optimization campaigns [1] [3].
Conformational Effects: Unlike methoxy groups that prefer coplanar orientation with aromatic rings (ΔG~3.0 kcal/mol stabilization), the –OCF₂H group adopts a preference for orthogonal conformation due to destabilizing nO→σ*C-F interactions. This ~30° dihedral angle alters molecular topology, potentially improving target complementarity by projecting the fluorine atoms into hydrophobic binding pockets [1].
Table 1: Physicochemical Properties of 4-Bromo-2-(difluoromethoxy)benzoic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₅BrF₂O₃ | Elemental Analysis |
Molecular Weight | 267.02 g/mol | Mass Spectrometry |
CAS Registry Number | 553672-25-6 | Chemical Registry |
Predicted pKa | 2.91 ± 0.36 | Computational Modeling |
logP | 3.17 | Chromatographic Determination |
Hydrogen Bond Acceptors | 3 | Topological Analysis |
Hydrogen Bond Donors | 1 (carboxylic acid) | Topological Analysis |
Halogenated benzoic acids serve as privileged scaffolds in pharmaceutical chemistry due to their dual functionality: the carboxylic acid group enables rapid derivatization into amides, esters, and heterocycles, while the halogen substituent facilitates transition metal-catalyzed cross-coupling reactions. The strategic positioning of bromine at the 4-position in 4-bromo-2-(difluoromethoxy)benzoic acid creates an ortho/para-directing pattern ideal for regioselective functionalization. This architecture is particularly valuable in designing:
GPCR-Targeted Agonists: Brominated difluoromethoxybenzoic acids serve as key intermediates for GPR119 agonists, as demonstrated by Negoro et al. in diabetes drug development. The bromine enables Suzuki coupling with pyrazolyl boronic esters to introduce heteroaryl groups that enhance receptor binding affinity. Subsequent amidation of the carboxylic acid with cyclic amines generates potent agonists with EC₅₀ values <50 nM [8].
Epigenetic Modulators: The compound's chemical handles facilitate synthesis of METTL3 methyltransferase inhibitors. Dolbois et al. utilized analogous bromodifluoromethoxy benzoates to construct N-heterocyclic scaffolds that occupy the S-adenosylmethionine binding pocket. Carboxylic acid coupling with aminopyridines yielded inhibitors showing >80% target engagement at 1 μM concentrations [8].
Sodium Channel Blockers: DiMauro et al. employed halogenated benzoic acid derivatives in Nav1.7 inhibitor programs, where the bromine atom underwent Buchwald-Hartwig amination with bicyclic amines. The carboxylic acid was simultaneously converted to tetrazole bioisosteres, producing dual-function molecules with IC₅₀ values of 12 nM against pain targets [8].
The synthetic chemistry of difluoromethylated aromatics has evolved through three distinct eras:
Freon Era (Pre-1987): Chlorodifluoromethane (Freon-22, ClCF₂H) served as the primary difluoromethylation reagent but was phased out under the Montreal Protocol due to ozone-depleting properties. Early syntheses of difluoromethyl ethers relied on hazardous ClCF₂H reactions with phenoxides under extreme conditions (100-150°C), yielding target scaffolds with poor functional group tolerance [1].
Deoxyfluorination Era (1990-2010): Development of reagents like DAST and Deoxo-Fluor® enabled carbonyl difluoromethylation via deoxyfluorination of aldehydes. However, limitations included explosivity (DAST decomposition >90°C), toxicity, and incompatibility with carboxylic acids—precluding direct application to benzoic acid substrates like 4-bromo-2-(difluoromethoxy)benzoic acid without protection/deprotection sequences [1] [3].
Modern Reagent Era (2010-Present): Emergence of bench-stable crystalline solids (XtalFluor-M®) and non-ozone-depleting difluorocarbene reagents revolutionized access to –OCF₂H aromatics. Current synthesis of 4-bromo-2-(difluoromethoxy)benzoic acid employs:
Table 2: Commercial Sourcing Options for 4-Bromo-2-(difluoromethoxy)benzoic Acid
Supplier | Purity | Pack Size | Price (USD) | Special Notes |
---|---|---|---|---|
AK Scientific | >95% | 100 mg | $384 | Small-scale research |
Matrix Scientific | 95% | 1 g | $1073 | cGMP-compliant synthesis |
Fluorochem | 95% | 1 g | £1617 | Next-day UK shipping |
Enamine | 95% | Custom | Quote-based | Cold-chain transportation |
The current commercial availability of 4-bromo-2-(difluoromethoxy)benzoic acid from specialized suppliers reflects its importance in drug discovery. Synthesis scale-up challenges include controlling regioselectivity during bromination and minimizing difluorocarbene dimerization byproducts. Recent advances in continuous-flow difluoromethylation now enable kilogram-scale production with >85% yield, supporting preclinical development of derivatives [3] [7].
The evolution of synthetic methodologies has transformed this compound from a structural curiosity to a commercially accessible building block, enabling its application across diverse drug discovery platforms targeting metabolic diseases, neurological disorders, and oncology indications. Future developments will likely focus on enantioselective difluoromethylation and photocatalytic methods for late-stage functionalization of complex benzoate-containing APIs [1] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2